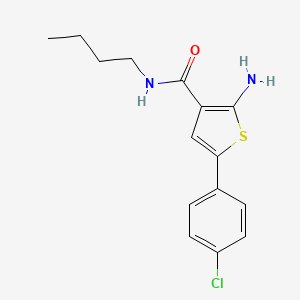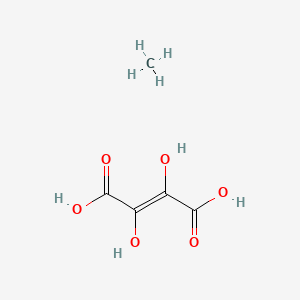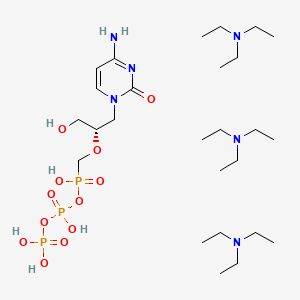
Cidofovir diphosphate tri(triethylamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cidofovir diphosphate tri(triethylamine) is an active intracellular metabolite of Cidofovir, a nucleotide analogue antiviral agent. This compound is a selective inhibitor of viral DNA polymerases, making it effective against various viruses, including human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and herpes simplex virus type 2 (HSV-2) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cidofovir diphosphate tri(triethylamine) involves the phosphorylation of Cidofovir to form its diphosphate derivative. This is followed by the addition of triethylamine to stabilize the compound. The reaction conditions typically involve the use of phosphorylating agents and organic solvents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of Cidofovir diphosphate tri(triethylamine) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The compound is usually produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Cidofovir diphosphate tri(triethylamine) primarily undergoes phosphorylation and hydrolysis reactions. It is also involved in substitution reactions where it interacts with viral DNA polymerases .
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents like phosphorus oxychloride and organic solvents such as dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products Formed
The major product formed from these reactions is the diphosphate derivative of Cidofovir, which is the active form of the compound. This derivative is responsible for the antiviral activity of Cidofovir diphosphate tri(triethylamine) .
Scientific Research Applications
Cidofovir diphosphate tri(triethylamine) has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of nucleotide analogues and their interactions with viral DNA polymerases
Biology: Employed in research on viral replication and the development of antiviral therapies
Medicine: Investigated for its potential in treating viral infections, particularly those caused by HCMV, HSV-1, and HSV-2
Industry: Utilized in the production of antiviral drugs and as a standard in quality control processes
Mechanism of Action
Cidofovir diphosphate tri(triethylamine) exerts its effects by selectively inhibiting viral DNA polymerases. It competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA, thereby disrupting DNA synthesis and preventing viral replication . The compound does not require activation by viral kinases, making it effective against a broad spectrum of DNA viruses .
Comparison with Similar Compounds
Similar Compounds
Acyclovir: Another antiviral agent that requires activation by viral kinases. .
Ganciclovir: Similar to Acyclovir but with a broader spectrum of activity. .
Uniqueness
Cidofovir diphosphate tri(triethylamine) is unique in that it does not require activation by viral kinases, making it effective against kinase-deficient viral strains. Its selective inhibition of viral DNA polymerases and broad-spectrum activity against DNA viruses further distinguish it from other antiviral agents .
Properties
Molecular Formula |
C26H61N6O12P3 |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C8H16N3O12P3.3C6H15N/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18;3*1-4-7(5-2)6-3/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18);3*4-6H2,1-3H3/t6-;;;/m0.../s1 |
InChI Key |
ACOWIDCBFHAIRH-GSUNZCPGSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


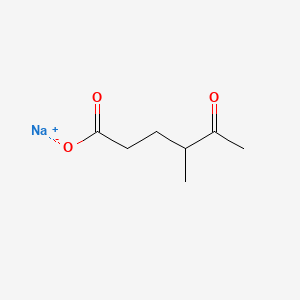
![disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate](/img/structure/B10855263.png)
![methane;2,2,2-trifluoroacetic acid;(4R,7S,10S,13S,16S,19S,22R)-7,10,19-tris(4-aminobutyl)-22-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-16-benzyl-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carboxylic acid](/img/structure/B10855269.png)
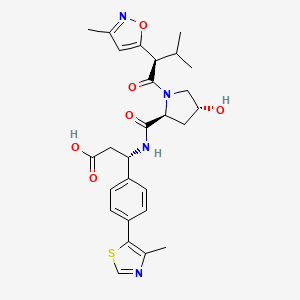

![[(2R,3S,4S,5R,6S)-6-[[(1S,2R,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B10855285.png)
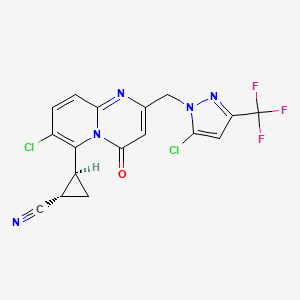
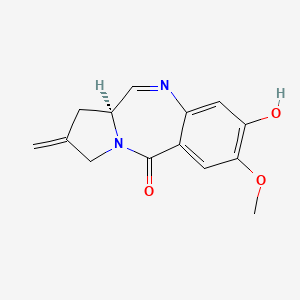
![(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10855309.png)
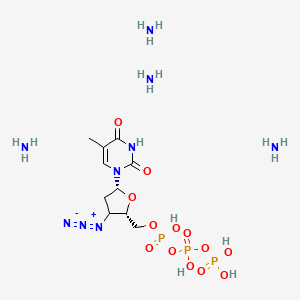
![(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane](/img/structure/B10855324.png)
